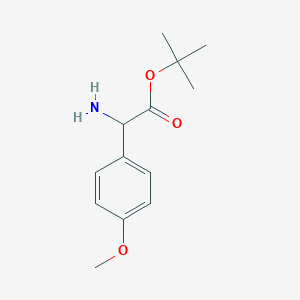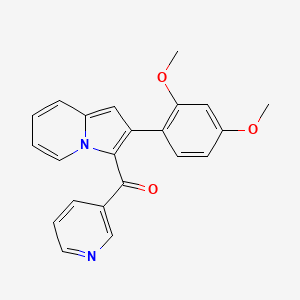
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone is a complex organic compound that features a unique structure combining an indolizine core with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the indolizine core, followed by the introduction of the 2,4-dimethoxyphenyl group and the pyridine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and organometallic reagents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-2-yl)methanone: Similar structure but with a different position of the pyridine moiety.
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-4-yl)methanone: Another isomer with the pyridine moiety in a different position.
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)ethanone: Similar compound with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[2-(2,4-dimethoxyphenyl)indolizin-3-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C22H18N2O3/c1-26-17-8-9-18(20(13-17)27-2)19-12-16-7-3-4-11-24(16)21(19)22(25)15-6-5-10-23-14-15/h3-14H,1-2H3 |
InChI Key |
BKQAVWMYGLTNNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
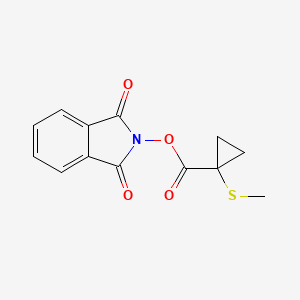
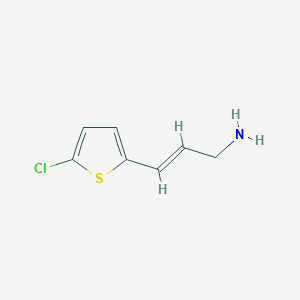
![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
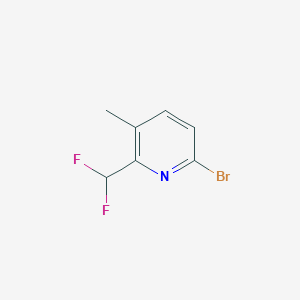
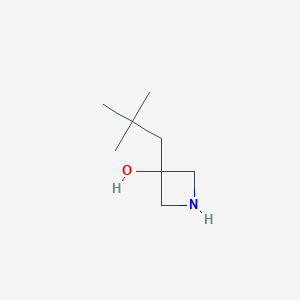
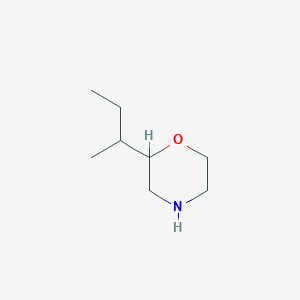
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
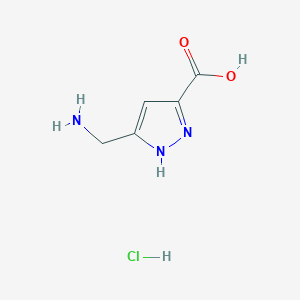
![[1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)
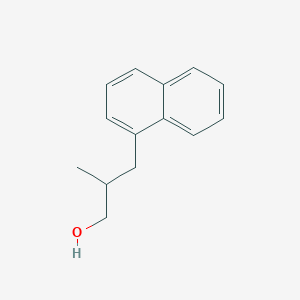
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
